molecular formula C11H10BrNS B1517579 4-bromo-N-(thiophen-3-ylmethyl)aniline CAS No. 341008-33-1

4-bromo-N-(thiophen-3-ylmethyl)aniline

Cat. No. B1517579
CAS RN: 341008-33-1
M. Wt: 268.17 g/mol
InChI Key: PZPUAUJYQPZISQ-UHFFFAOYSA-N
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Description

4-Bromo-N-(thiophen-3-ylmethyl)aniline, also known as BTMA, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of aniline, an aromatic amine, and is composed of a bromo group and a thiophen-3-ylmethyl group. BTMA is used in a variety of research applications, including synthesis, mechanistic studies, and biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

A derivative of 4-bromo-N-(thiophen-3-ylmethyl)aniline, namely (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), has been synthesized and found effective as a corrosion inhibitor for mild steel in acidic environments. It demonstrates increased inhibition efficiency with higher concentrations and adheres to the steel surface following Langmuir’s isotherm. This application is significant in industrial settings where corrosion resistance is crucial (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Metal Complex Formation

Compounds related to 4-bromo-N-(thiophen-3-ylmethyl)aniline, such as thienylimine ligands, have been synthesized for forming cationic allylnickel(II) complexes. These complexes exhibit unique properties, including distinct coordination to Ni through imine nitrogen atoms and potential applications in materials science (Belkhiria et al., 2018).

Electroluminescence

Derivatives of 4-bromo-N-(thiophen-3-ylmethyl)aniline have been used to create a new class of emitting amorphous molecular materials, showing potential for use in organic electroluminescent (EL) devices. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence, and form stable amorphous glasses, making them suitable for multicolor light emission, including white light, in EL devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Photostabilization of PVC

New thiophene derivatives, closely related to 4-bromo-N-(thiophen-3-ylmethyl)aniline, have demonstrated effectiveness as photostabilizers for poly(vinyl chloride) (PVC). They reduce the level of photodegradation in PVC films, suggesting applications in improving the durability and lifespan of PVC products (Balakit et al., 2015).

Metal Complexation and Magnetic Studies

A derivative of 4-bromo-N-(thiophen-3-ylmethyl)aniline has been used to form Schiff base complexes with various metals, leading to studies in magnetic properties and thermal behavior. These complexes have potential applications in the fields of coordination chemistry and materials science (Osowole, 2011).

properties

IUPAC Name

4-bromo-N-(thiophen-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPUAUJYQPZISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=CSC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(thiophen-3-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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